molecular formula C4H9Cl2N3S B6175705 methyl[(1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride CAS No. 2551120-26-2

methyl[(1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride

Cat. No.: B6175705
CAS No.: 2551120-26-2
M. Wt: 202.1
InChI Key:
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Description

Methyl[(1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride typically involves the reaction of 1,3,4-thiadiazole derivatives with methylamine. One common method involves the reaction of 2-chloro-1,3,4-thiadiazole with methylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl[(1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl[(1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl[(1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of enzymes or disrupt cellular processes. For example, it has been shown to inhibit the growth of certain bacteria by interfering with their cell wall synthesis . The compound can also induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3,4-thiadiazole: Another thiadiazole derivative with similar biological activities.

    5-Methyl-1,3,4-thiadiazole-2-thiol: Known for its antimicrobial properties.

    1,3,4-Thiadiazole-2-amine: Studied for its potential as an anticancer agent.

Uniqueness

Methyl[(1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride stands out due to its unique combination of a thiadiazole ring and a methylamine group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

CAS No.

2551120-26-2

Molecular Formula

C4H9Cl2N3S

Molecular Weight

202.1

Purity

95

Origin of Product

United States

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